3-bromo-N-(3-bromo-4-methylphenyl)-5-chloro-2-hydroxybenzamide
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Overview
Description
3-bromo-N-(3-bromo-4-methylphenyl)-5-chloro-2-hydroxybenzamide is a complex organic compound with potential applications in various scientific fields. This compound features multiple functional groups, including bromine, chlorine, hydroxyl, and amide, which contribute to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-bromo-N-(3-bromo-4-methylphenyl)-5-chloro-2-hydroxybenzamide typically involves multi-step organic reactions. One common approach is to start with the bromination of 4-methylaniline to obtain 3-bromo-4-methylaniline . This intermediate can then undergo further bromination and chlorination reactions to introduce the additional bromine and chlorine atoms. The final step involves the formation of the amide bond through a condensation reaction with 5-chloro-2-hydroxybenzoic acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using automated reactors and continuous flow systems to ensure consistent production. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
3-bromo-N-(3-bromo-4-methylphenyl)-5-chloro-2-hydroxybenzamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The hydroxyl group can be oxidized to a carbonyl group, and the amide bond can be reduced to an amine.
Condensation Reactions: The compound can participate in condensation reactions to form larger molecules.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions may yield derivatives with different functional groups, while oxidation and reduction reactions can modify the existing functional groups.
Scientific Research Applications
3-bromo-N-(3-bromo-4-methylphenyl)-5-chloro-2-hydroxybenzamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-bromo-N-(3-bromo-4-methylphenyl)-5-chloro-2-hydroxybenzamide involves its interaction with specific molecular targets. The compound’s functional groups allow it to bind to enzymes or receptors, potentially inhibiting their activity or altering their function. The exact pathways and targets depend on the specific application and are often the subject of ongoing research.
Comparison with Similar Compounds
Similar Compounds
3-bromo-4-methylaniline: A precursor in the synthesis of the target compound.
5-chloro-2-hydroxybenzoic acid: Another precursor used in the final condensation step.
3,5-dibromo-4-methylaniline: A related compound with similar bromine substitution patterns.
Uniqueness
3-bromo-N-(3-bromo-4-methylphenyl)-5-chloro-2-hydroxybenzamide is unique due to its combination of functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications where other similar compounds may not be suitable.
Properties
Molecular Formula |
C14H10Br2ClNO2 |
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Molecular Weight |
419.49 g/mol |
IUPAC Name |
3-bromo-N-(3-bromo-4-methylphenyl)-5-chloro-2-hydroxybenzamide |
InChI |
InChI=1S/C14H10Br2ClNO2/c1-7-2-3-9(6-11(7)15)18-14(20)10-4-8(17)5-12(16)13(10)19/h2-6,19H,1H3,(H,18,20) |
InChI Key |
KMROVZXIEIXPTH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C2=C(C(=CC(=C2)Cl)Br)O)Br |
Origin of Product |
United States |
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